molecular formula C10H17F3N2O5S B6281863 (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid, trifluoroacetic acid CAS No. 2287237-41-4

(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid, trifluoroacetic acid

Cat. No. B6281863
CAS RN: 2287237-41-4
M. Wt: 334.3
InChI Key:
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Description

The compound is a derivative of butanoic acid, which is a four-carbon carboxylic acid. It has an amide group (from 2-aminopropanamido) and a thiol group (from methylsulfanyl) attached to the second carbon atom. Trifluoroacetic acid is a strong carboxylic acid often used in organic synthesis and protein research .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide and thiol functional groups attached to the butanoic acid backbone. The stereochemistry at the 2nd carbon atom is indicated by the (2S) notation, meaning that the molecule is chiral and this carbon atom is in the S configuration .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group might participate in hydrolysis or condensation reactions, while the thiol group could be involved in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar amide and thiol groups would likely make the compound soluble in polar solvents. The compound might also exhibit strong intermolecular hydrogen bonding due to the amide group .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound. If used as a drug or enzyme inhibitor, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling to prevent exposure and potential harm .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid, trifluoroacetic acid involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate acid. The final step involves deprotection of the amine group to yield the desired product.", "Starting Materials": [ "L-alanine", "Methyl mercaptan", "Trifluoroacetic acid", "Di-tert-butyl dicarbonate", "N,N-Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Protection of the amine group of L-alanine with di-tert-butyl dicarbonate and N,N-diisopropylethylamine in ethyl acetate", "Coupling of the protected amine with methyl mercaptan in the presence of hydrochloric acid and N,N-diisopropylethylamine in methanol", "Deprotection of the amine group with sodium hydroxide in water", "Acidification of the reaction mixture with trifluoroacetic acid to yield the final product" ] }

CAS RN

2287237-41-4

Product Name

(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid, trifluoroacetic acid

Molecular Formula

C10H17F3N2O5S

Molecular Weight

334.3

Purity

95

Origin of Product

United States

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